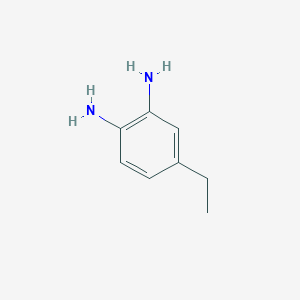

4-Ethylbenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJMDQBRKBPHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494947 | |

| Record name | 4-Ethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-38-5 | |

| Record name | 4-Ethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 4-Ethylbenzene-1,2-diamine"

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethylbenzene-1,2-diamine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of this compound. This versatile diamine serves as a crucial building block in the development of pharmaceuticals and advanced materials, making a thorough understanding of its preparation and analytical validation essential.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a reproducible and reliable methodology.

Section 1: Strategic Approach to Synthesis

The preparation of this compound is most effectively achieved through a two-step synthetic sequence. This strategy begins with the regioselective nitration of a commercially available starting material, 4-ethylaniline, to produce the key intermediate, 4-ethyl-2-nitroaniline. The subsequent reduction of the nitro group yields the target diamine. This pathway is favored for its high efficiency and control over isomer formation.

Caption: Overall two-step synthesis workflow.

Experimental Protocol: Synthesis of 4-Ethyl-2-nitroaniline (Intermediate)

The initial step involves the nitration of 4-ethylaniline. The amino group is a strong activating group that directs electrophiles to the ortho and para positions. To achieve selective ortho-nitration and prevent unwanted side reactions, the amino group is first acylated to form an amide, which moderates its activating effect and provides steric hindrance. The subsequent hydrolysis of the amide reveals the desired nitroaniline.

Step-by-Step Protocol:

-

Protection: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 30 mL of acetic anhydride to below 10°C in an ice bath. Add 6.0 g of 4-ethylaniline dropwise while maintaining the temperature.

-

Nitration: After the addition is complete, slowly add 6.3 mL of 70% nitric acid dropwise, ensuring the reaction temperature is strictly maintained between 12°-13°C.[4] Vigorous stirring is crucial.

-

Quenching: Once the nitric acid addition is complete, stir the mixture at 10°-12°C for an additional 30 minutes. Pour the reaction mixture slowly onto crushed ice with stirring. An oily product should separate.

-

Hydrolysis: Separate the oily layer and add 15 mL of concentrated hydrochloric acid. Heat the mixture for one hour to hydrolyze the acetyl group.[4]

-

Work-up: Cool the solution and neutralize it carefully with a dilute aqueous sodium hydroxide solution until alkaline.

-

Extraction: Extract the product into chloroform (100 mL). Wash the organic layer with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-ethyl-2-nitroaniline.[4] A typical yield is around 69%.[4]

Causality Behind Experimental Choices:

-

Acetic Anhydride: Serves as a protecting group for the highly reactive amine, preventing oxidation by nitric acid and favoring mono-nitration at the ortho position.

-

Temperature Control: Low temperatures are critical to prevent the formation of dinitrated byproducts and to control the exothermic nature of the nitration reaction.

Experimental Protocol: Synthesis of this compound

The final step is the reduction of the nitro group in 4-ethyl-2-nitroaniline to an amine. Catalytic hydrogenation using palladium on charcoal (Pd/C) is a clean, efficient, and high-yielding method for this transformation.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the crude 4-ethyl-2-nitroaniline from the previous step in 100 mL of ethanol in a suitable hydrogenation vessel (e.g., a Parr apparatus).

-

Catalyst Addition: Carefully add 500 mg of 5% Palladium on charcoal (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and subject the mixture to hydrogenation (e.g., 50 psi of H₂ gas) with vigorous stirring.[5] The reaction is typically complete when hydrogen uptake ceases.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[5] This step is crucial as palladium is pyrophoric.

-

Isolation: Wash the filter cake with a small amount of ethanol. Combine the filtrates and evaporate the solvent under reduced pressure. This typically yields 4-ethyl-o-phenylenediamine as a dark oil which may solidify upon standing.[6]

Causality Behind Experimental Choices:

-

Palladium on Charcoal (Pd/C): This heterogeneous catalyst is highly effective for the reduction of aromatic nitro groups due to its ability to efficiently adsorb both the substrate and hydrogen gas on its surface, facilitating the reaction.

-

Ethanol as Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is relatively inert under these hydrogenation conditions.

-

Celite Filtration: The fine particles of Pd/C can be difficult to remove with standard filter paper. A pad of Celite provides a fine filtration medium that effectively traps the catalyst, preventing contamination of the final product.

Section 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach involving NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation.

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

| ¹H NMR (Predicted) | ||||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | ~6.5 - 6.8 | Multiplet | 3H | - |

| -NH₂ | ~3.4 (broad) | Singlet | 4H | - |

| Ar-CH₂-CH₃ | ~2.5 | Quartet | 2H | ~7.5 |

| Ar-CH₂-CH₃ | ~1.2 | Triplet | 3H | ~7.5 |

Rationale: The aromatic protons appear in the typical upfield region for an electron-rich benzene ring. The ethyl group protons exhibit a characteristic quartet and triplet pattern due to spin-spin coupling.[7] The amine protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

| ¹³C NMR (Predicted) | |

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | ~135 - 145 |

| Aromatic C-H | ~115 - 120 |

| Aromatic C-Ethyl | ~128 - 138 |

| Ar-C H₂-CH₃ | ~28 - 30 |

| Ar-CH₂-C H₃ | ~15 - 17 |

Rationale: The chemical shifts are estimated based on standard values for substituted benzenes.[8] Carbons attached to the electron-donating amino groups are shifted to lower ppm values compared to unsubstituted benzene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Characteristic IR Absorptions | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands expected for -NH₂) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2975 |

| C=C Stretch (Aromatic Ring) | 1500 - 1620 |

Rationale: The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The C-H stretches confirm the presence of both aromatic and aliphatic (ethyl group) components.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Mass Spectrometry Data | |

| Analysis | Expected Result (m/z) |

| Molecular Ion [M]⁺ | 136.10 (for C₈H₁₂N₂)[11] |

| Major Fragment | 121 ([M-CH₃]⁺) |

Rationale: The molecular ion peak directly confirms the molecular formula. A common fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage to lose a methyl radical, resulting in a stable fragment.[12]

Section 3: Safety and Handling

Handling the reagents and the final product requires adherence to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps, particularly those involving nitric acid, chloroform, and the handling of the palladium catalyst, must be performed in a well-ventilated chemical fume hood.[13]

-

Reagent Handling:

-

Nitric Acid & Hydrochloric Acid: Are highly corrosive. Avoid contact with skin and eyes.

-

Palladium on Charcoal: Can be pyrophoric when dry and exposed to air, especially after use. The filter cake should be kept wet and disposed of according to institutional guidelines.

-

-

Product Handling: this compound is expected to be an irritant and potentially toxic.[14] It may also be air and moisture sensitive. Store the final product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

Section 4: Conclusion

This guide has detailed a reliable and well-documented two-step synthesis for this compound from 4-ethylaniline. The causality behind critical experimental choices has been explained to empower researchers to troubleshoot and adapt the procedure. Furthermore, a comprehensive analytical workflow has been outlined to ensure the unambiguous characterization and purity assessment of the final product. The successful synthesis and validation of this key intermediate are crucial for its application in medicinal chemistry and materials science, where precise molecular architecture is essential for function.[15][16]

References

-

Synthesis of 4-ethyl-2-nitroaniline. PrepChem.com.[Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.[Link]

-

The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC - NIH.[Link]

-

Synthesis of 4-ethyl-o-phenylenediamine. PrepChem.com.[Link]

-

4-ethyl-2-nitroaniline. MySkinRecipes.[Link]

-

4-Ethyl-2-nitroaniline. Aladdin.[Link]

-

4-Ethyl-2-nitroaniline | C8H10N2O2 | CID 251674. PubChem.[Link]

-

4-Nitroaniline. Wikipedia.[Link]

-

o-PHENYLENEDIAMINE. Organic Syntheses.[Link]

-

p-Nitroaniline : Organic synthesis. YouTube.[Link]

-

Ethylbenzene. NIST WebBook.[Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.[Link]

-

Ethylenediamine. NIST WebBook.[Link]

-

Benzene, 4-ethyl-1,2-dimethyl-. NIST WebBook.[Link]

- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

-

This compound (C8H12N2). PubChemLite.[Link]

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.[Link]

-

CID 69462032 | C16H24N4. PubChem - NIH.[Link]

-

Medicinal agents incorporating the 1,2-diamine functionality. PubMed.[Link]

-

Benzene, 4-ethyl-1,2-dimethyl-. NIST WebBook.[Link]

-

The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Publishing.[Link]

-

C8H10 infrared spectrum of ethylbenzene. Doc Brown's Chemistry.[Link]

-

C8H10 mass spectrum of ethylbenzene. Doc Brown's Chemistry.[Link]

-

Catalytic reduction of 2-nitroaniline: a review. PubMed.[Link]

-

Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). mocedes.org.[Link]

-

Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PMC - PubMed Central.[Link]

-

Benzene-1,2-diamine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Bruker.[Link]

-

Chemical Properties of Benzene, 4-ethyl-1,2-dimethyl- (CAS 934-80-5). Cheméo.[Link]

-

Showing Compound 1,2-Dimethyl-4-ethylbenzene (FDB007614). FooDB.[Link]

Sources

- 1. 4-ethyl-2-nitroaniline [myskinrecipes.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. N-Ethylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Ethylbenzene [webbook.nist.gov]

- 10. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. PubChemLite - this compound (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 12. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. Medicinal agents incorporating the 1,2-diamine functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-Ethylbenzene-1,2-diamine

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Ethylbenzene-1,2-diamine, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust characterization of the molecule's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound, with the molecular formula C₈H₁₂N₂, is an aromatic amine whose utility in organic synthesis necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous evidence of a compound's identity and purity. This guide presents a detailed examination of the predicted spectroscopic data for this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The analysis is grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds, providing a reliable reference for researchers.

Molecular Structure and Spectroscopic Overview

The structure of this compound, featuring an ethyl group and two amino groups on a benzene ring, gives rise to a unique and predictable spectroscopic fingerprint. The interplay of these functional groups dictates the chemical environment of each atom, which is directly reflected in the resulting spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | ~ 1.2 | Triplet | 3H |

| Ethyl -CH₂ | ~ 2.5 | Quartet | 2H |

| Aromatic H-3 | ~ 6.6 | Doublet | 1H |

| Aromatic H-5 | ~ 6.5 | Doublet of Doublets | 1H |

| Aromatic H-6 | ~ 6.7 | Doublet | 1H |

| Amino -NH₂ (x2) | ~ 3.5 | Broad Singlet | 4H |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Group: The ethyl group gives rise to a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons, a result of spin-spin coupling. The methylene protons are deshielded due to their proximity to the aromatic ring.

-

Aromatic Protons: The three aromatic protons are in different chemical environments and are expected to appear as distinct signals. The electron-donating amino groups shield the aromatic protons, causing their signals to appear at relatively high field (lower ppm) for aromatic protons.[1][2] The coupling between adjacent aromatic protons results in the predicted multiplicities.

-

Amino Protons: The protons of the two amino groups are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent and concentration.

Caption: Predicted ¹H NMR coupling relationships for this compound.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the number of non-equivalent carbon atoms in a molecule and providing information about their chemical environment. For this compound, eight distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~ 16 |

| Ethyl -CH₂ | ~ 29 |

| Aromatic C-5 | ~ 115 |

| Aromatic C-3 | ~ 117 |

| Aromatic C-6 | ~ 120 |

| Aromatic C-4 | ~ 130 |

| Aromatic C-1 | ~ 135 |

| Aromatic C-2 | ~ 138 |

Interpretation of the ¹³C NMR Spectrum:

-

Aliphatic Carbons: The carbons of the ethyl group are expected to appear in the upfield region of the spectrum, typical for sp³ hybridized carbons.

-

Aromatic Carbons: The six aromatic carbons will resonate in the downfield region (110-140 ppm). The chemical shifts are influenced by the substitution pattern. The carbons bearing the electron-donating amino groups (C-1 and C-2) are expected to be deshielded, while the other ring carbons are shielded to varying degrees.[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amines, the C-H bonds of the aromatic ring and the ethyl group, the C=C bonds of the aromatic ring, and the C-N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | Primary Aromatic Amine | N-H Stretch (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H | C-H Stretch |

| 2975 - 2850 | Alkyl C-H | C-H Stretch |

| 1620 - 1580 | Primary Amine | N-H Bend (Scissoring) |

| 1600 - 1450 | Aromatic Ring | C=C Stretch |

| 1335 - 1250 | Aromatic Amine | C-N Stretch |

| 910 - 665 | Primary Amine | N-H Wag |

Interpretation of the IR Spectrum:

-

N-H Vibrations: The presence of two primary amino groups will give rise to two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region.[3][4][5] A characteristic N-H bending vibration is also expected around 1600 cm⁻¹.

-

C-H Vibrations: The spectrum will show C-H stretching absorptions for both the aromatic ring (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹).

-

Aromatic Ring: The C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region.

-

C-N Bond: A strong absorption band corresponding to the C-N stretching of the aromatic amine is expected in the 1335-1250 cm⁻¹ range.[3]

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 136 | [M]⁺ (Molecular Ion) |

| 121 | [M - CH₃]⁺ |

| 107 | [M - C₂H₅]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak at m/z 136 corresponds to the molar mass of this compound.

-

Fragmentation Pattern: The most common fragmentation pathway for alkylbenzenes is the cleavage of the benzylic bond.[6][7] Therefore, the loss of a methyl radical (CH₃) to form a stable benzylic cation at m/z 121 is expected to be a prominent fragmentation. The loss of the entire ethyl group would result in a fragment at m/z 107.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

To obtain high-quality spectroscopic data, proper sample preparation and instrument operation are crucial. Below are generalized protocols for NMR, IR, and GC-MS analysis.

Caption: General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).[8]

-

Sample Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9][10][11]

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10][12]

-

Final Volume: Ensure the final volume in the NMR tube is appropriate for the spectrometer being used, typically around 4-5 cm in height.

-

Shimming: After placing the sample in the spectrometer, the magnetic field is shimmed to achieve optimal homogeneity and resolution.

IR Spectroscopy Sample Preparation (KBr Pellet Method):

-

Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Sample Preparation:

-

Solvent Selection: Choose a volatile organic solvent that is compatible with the GC column and in which the sample is soluble (e.g., dichloromethane, hexane).[14][15][16]

-

Sample Dissolution: Prepare a dilute solution of this compound in the chosen solvent, typically in the range of 10-100 µg/mL.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.[15]

-

Vial Transfer: Transfer the filtered solution to a 2 mL autosampler vial for injection into the GC-MS system.

Conclusion

The predicted spectroscopic data and interpretations presented in this guide provide a comprehensive reference for the characterization of this compound. The distinct patterns in the ¹H NMR, ¹³C NMR, IR, and MS spectra, arising from the unique combination of functional groups, allow for unambiguous identification and structural confirmation. By understanding these spectroscopic signatures, researchers can confidently utilize this important chemical intermediate in their synthetic endeavors.

References

-

Columbia University. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-631.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

- Zhang, Z. Y., & Song, G. L. (2004). [Influence of solvents on IR spectrum of aromatic amines]. Guang pu xue yu guang pu fen xi = Guang pu, 24(11), 1435–1438.

- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233.

-

Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. wikieducator.org [wikieducator.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. depts.washington.edu [depts.washington.edu]

- 9. organomation.com [organomation.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. scribd.com [scribd.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. uoguelph.ca [uoguelph.ca]

- 15. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 16. Sample preparation GC-MS [scioninstruments.com]

"physicochemical properties of 4-Ethylbenzene-1,2-diamine"

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethylbenzene-1,2-diamine

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound (CAS No. 1124-38-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet by detailing the experimental methodologies required for empirical validation of these properties. In the absence of extensive published experimental data for this specific molecule, this guide offers a framework for its complete characterization, including protocols for determining its melting point, solubility, and pKa. Furthermore, it presents an analysis of expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, MS) based on its molecular structure and data from analogous compounds. This approach ensures scientific integrity while providing actionable insights for laboratory work.

Core Compound Identification and Structure

This compound, a substituted aromatic diamine, is a valuable building block in synthetic chemistry. Its structure, featuring an ethyl group and two adjacent amino groups on a benzene ring, provides multiple sites for chemical modification, making it a compound of interest in the synthesis of heterocyclic compounds and potential pharmaceutical intermediates.

The foundational identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1124-38-5 | [1][2][3][4] |

| Molecular Formula | C₈H₁₂N₂ | [1][2][3][4] |

| Molecular Weight | 136.19 g/mol | [1][2][3] |

| Canonical SMILES | CCC1=CC(=C(C=C1)N)N | - |

Physicochemical Properties: A Blend of Knowns and Predictions

Detailed experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available data, clearly distinguishing between experimentally verified values for related compounds and predicted values for the target compound. This approach provides a realistic baseline for researchers, who are encouraged to perform empirical verification.

| Property | Value / Predicted Range | Status | Notes |

| Melting Point | Not available | Experimental Data Needed | Aromatic diamines are typically crystalline solids at room temperature. For comparison, the related 4-Butylbenzene-1,2-diamine has a melting point of 36 °C. |

| Boiling Point | Not available | Experimental Data Needed | For the isomer 4-Ethylbenzene-1,3-diamine, a boiling point of 292.1 °C at 760 mmHg is reported. A similar range is expected for the 1,2-diamine isomer.[5] |

| Solubility | Insoluble in water; Soluble in dilute acid and organic solvents (e.g., Methanol, Chloroform) | Predicted | The hydrophobic ethyl group and benzene ring suggest low water solubility. The basic amino groups predict solubility in acidic solutions due to salt formation.[6][7][8] |

| pKa (of conjugate acid) | 4.5 - 5.5 | Predicted | Phenylenediamines are weakly basic. The pKa of the conjugate acid is expected to be in the range typical for anilines, influenced by the electron-donating ethyl group. |

Methodologies for Empirical Characterization

The true utility of a research chemical is defined by its empirically determined properties. The following section provides detailed, field-proven protocols for characterizing this compound in the laboratory.

Workflow for Physicochemical Profiling

The logical flow for characterizing a novel or poorly described compound like this compound involves a systematic progression from basic physical properties to detailed structural elucidation.

Caption: Workflow for the systematic characterization of this compound.

Protocol for Melting Point Determination

Principle: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound on a clean, dry watch glass.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom, aiming for a packed height of 1-2 mm.[9][10]

-

Apparatus Setup: Insert the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Begin heating again, ensuring a slow heating rate of 1-2°C per minute as the temperature approaches the approximate melting point.[10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[11]

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

Protocol for Solubility Profiling

Principle: The solubility of an amine in different solvents (water, acid, base, organic) provides critical information about its polarity and basicity.[7][8]

Methodology:

-

Setup: Arrange a series of clean, labeled test tubes. Add ~20 mg of this compound to each.

-

Water Solubility: Add 1 mL of deionized water to the first tube. Agitate vigorously for 60 seconds. Observe and record if the compound dissolves completely, partially, or is insoluble. Test the resulting solution with pH paper. An amine should yield a basic pH (>7).[8]

-

Acid Solubility: To a new tube, add 1 mL of 5% aqueous HCl. Agitate and observe. The formation of a clear solution indicates the formation of a soluble ammonium salt, confirming the basic nature of the amine groups.[7][8]

-

Base Solubility: To a new tube, add 1 mL of 5% aqueous NaOH. Agitate and observe. As an amine, no reaction or enhanced solubility is expected.

-

Organic Solvent Solubility: Systematically test solubility in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, hexane) using the same procedure to establish a polarity profile.

Protocol for pKa Determination via Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method to determine the acid dissociation constant (pKa) of the conjugate acid of the diamine. A solution of the compound is titrated with a strong acid, and the pH is monitored. The pKa corresponds to the pH at the half-equivalence point.[12][13][14][15]

Methodology:

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).[12]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1-10 mM.

-

Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[12] Immerse the calibrated pH electrode.

-

Titration: Add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the curve (inflection point), which is most clearly seen on a first-derivative plot (ΔpH/ΔV vs. Volume). The pKa is the pH at the point where half of the volume of titrant required to reach the first equivalence point has been added.[16]

Spectroscopic Profile: Predicting the Signature

While experimental spectra are the gold standard, a deep understanding of spectroscopic principles allows for the accurate prediction of the key features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation (General Protocol):

-

Weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[17][18]

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[18][19]

-

Transfer the solution to a 5 mm NMR tube and cap it securely.[19]

-

The spectrometer is then locked onto the deuterium signal of the solvent and the magnetic field is shimmed to ensure homogeneity before data acquisition.[18]

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~7.0-6.5 ppm: Aromatic protons. The substitution pattern will lead to a complex splitting pattern. Expect three distinct signals for the three aromatic protons.

-

δ ~3.5-4.5 ppm (broad): Amine protons (-NH₂). The chemical shift is variable and depends on concentration and solvent. The protons may exchange, leading to a broad singlet.

-

δ ~2.6 ppm (quartet): Methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl group.

-

δ ~1.2 ppm (triplet): Methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ ~140-145 ppm: Aromatic carbon attached to the ethyl group (C4).

-

δ ~135-140 ppm: Aromatic carbons attached to the amino groups (C1, C2).

-

δ ~115-125 ppm: Aromatic carbons at positions C3, C5, and C6.

-

δ ~28 ppm: Methylene carbon (-CH₂-) of the ethyl group.

-

δ ~15 ppm: Methyl carbon (-CH₃) of the ethyl group.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For a primary aromatic amine, key diagnostic peaks are expected.[20][21]

Expected IR Absorption Bands:

-

3500-3300 cm⁻¹: Two distinct, sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine groups.[20][21]

-

3100-3000 cm⁻¹: C-H stretching from the aromatic ring.

-

2975-2850 cm⁻¹: C-H stretching from the aliphatic ethyl group.

-

~1620 cm⁻¹: N-H scissoring (bending) vibration of the primary amine.[21]

-

~1600 & 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

1335-1250 cm⁻¹: Strong C-N stretching band, characteristic of aromatic amines.[21]

-

910-665 cm⁻¹: Broad N-H wagging band.[21]

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique for small molecules.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺•): An intense peak is expected at m/z = 136, corresponding to the molecular weight of the compound.

-

Major Fragment: The most likely fragmentation is the benzylic cleavage to lose a methyl group (•CH₃), resulting in a prominent peak at m/z = 121 ([M-15]⁺). This cation is stabilized by the aromatic ring and amino groups.

-

Other Fragments: Further fragmentation could involve the loss of HCN from the ring or other rearrangements characteristic of anilines.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Safety and Handling

Aromatic amines should be handled with care, assuming they are toxic and potentially carcinogenic.

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[22]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a compound with significant potential in synthetic applications. While its properties are not yet fully documented in the scientific literature, this guide provides a robust framework for its characterization. By combining predicted values with detailed, validated experimental protocols, researchers are equipped to empirically determine the physicochemical properties of this molecule, ensuring both scientific rigor and the effective application of this compound in their work.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Martínez-Crespo, B., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Gwinnett County Public Schools. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

CATO Reference Materials. (n.d.). 1124-38-5 | this compound. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Al-Hyali, M. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Amine Unknowns. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Maryland. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

- 1. 1124-38-5 | | CATO参考物质 [en.cato-chem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1124-38-5 this compound AKSci 5396BB [aksci.com]

- 4. molbase.com [molbase.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemhaven.org [chemhaven.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. pennwest.edu [pennwest.edu]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. scispace.com [scispace.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of 4-Ethylbenzene-1,2-diamine

This guide provides a comprehensive overview of the synthetic pathways for producing 4-Ethylbenzene-1,2-diamine, a valuable diamine intermediate in the development of pharmaceuticals and other specialty chemicals. We will delve into the primary starting materials, detailed synthetic protocols, and the critical considerations for ensuring a successful and reliable synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound

This compound, also known as 4-ethyl-ortho-phenylenediamine, is an aromatic diamine with the chemical formula C₈H₁₂N₂. Its structure, featuring an ethyl group and two adjacent amino groups on a benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for the construction of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. The purity and efficient synthesis of this diamine are therefore of paramount importance.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two principal starting materials: ethylbenzene or a pre-functionalized aniline derivative. The choice of starting material dictates the overall synthetic strategy, which primarily revolves around the introduction of the two amino groups in the correct ortho-para relationship to the ethyl group.

Diagram of Synthetic Strategies

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: Synthesis Starting from Ethylbenzene

This route leverages the commercially available and inexpensive starting material, ethylbenzene. The core of this strategy involves a series of electrophilic aromatic substitution (nitration) reactions followed by reduction steps.

Step 1: Nitration of Ethylbenzene

The nitration of ethylbenzene is a classic electrophilic aromatic substitution. The ethyl group is an ortho-, para-directing activator, meaning it increases the reactivity of the benzene ring towards electrophiles and directs the incoming nitro group to the positions ortho and para to itself.[1][2]

Mechanism Insight: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to generate the nitronium ion. The ethyl group, through its electron-donating inductive effect, stabilizes the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions, thus favoring the formation of 2-nitroethylbenzene and 4-nitroethylbenzene.[3]

A typical procedure involves the slow addition of a mixture of concentrated nitric acid and sulfuric acid to ethylbenzene while maintaining a low temperature to control the exothermic reaction and minimize side reactions.[4] A continuous synthesis method using a microchannel reactor has also been reported to improve safety and efficiency.[5]

Step 2: Dinitration and Selective Reduction (A more challenging approach)

Further nitration of the mono-nitroethylbenzene mixture can lead to dinitro derivatives. However, controlling the regioselectivity to obtain 4-ethyl-1,2-dinitrobenzene is challenging. A more common precursor, 1-ethyl-2,4-dinitrobenzene, can be synthesized.[6][7][8] The subsequent selective reduction of one nitro group to an amino group, while leaving the other intact, is a known but often difficult transformation. Reagents like sodium sulfide or sodium polysulfide are sometimes employed for such selective reductions.[9][10] This is followed by the reduction of the remaining nitro group. Due to the complexities in controlling regioselectivity and the selective reduction, this pathway is generally less preferred than Route 2.

Route 2: Synthesis Starting from 4-Ethylaniline (Recommended)

This is a more direct and regioselective route to this compound, starting from the readily available 4-ethylaniline.

Step 1: Protection of the Amino Group

Direct nitration of anilines is generally avoided as the amino group is susceptible to oxidation by nitric acid, and under the strongly acidic conditions, it gets protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivator.[11] To overcome this, the amino group is first protected, typically by acetylation with acetic anhydride to form N-acetyl-4-ethylaniline.

Step 2: Nitration of N-acetyl-4-ethylaniline

The acetylated amino group is still an ortho-, para-director but is less activating than the free amino group, allowing for a more controlled nitration. Nitration of N-acetyl-4-ethylaniline with a mixture of nitric and sulfuric acid introduces a nitro group predominantly at the position ortho to the acetylamino group, yielding 2-nitro-N-acetyl-4-ethylaniline.[11]

Step 3: Hydrolysis (Deprotection)

The acetyl protecting group is then removed by acid or base-catalyzed hydrolysis to yield 4-ethyl-2-nitroaniline.[12][13]

Step 4: Reduction of 4-Ethyl-2-nitroaniline

This is the final and crucial step to obtain the target molecule. The nitro group of 4-ethyl-2-nitroaniline is reduced to an amino group. Several methods are available for this transformation, each with its own advantages and disadvantages in terms of yield, selectivity, and operational simplicity.[11][14]

Diagram of the Reduction Step

Caption: Common methods for the reduction of 4-ethyl-2-nitroaniline.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-2-nitroaniline from 4-Ethylaniline

This protocol is adapted from a similar synthesis of 2-nitro-4-methylaniline.[11]

Part A: Acetylation of 4-Ethylaniline

-

In a round-bottom flask, dissolve 4-ethylaniline in a suitable solvent such as toluene.

-

Slowly add acetic anhydride dropwise while stirring and maintaining the temperature below 80 °C.

-

After the addition is complete, cool the reaction mixture to room temperature to allow the product, N-acetyl-4-ethylaniline, to precipitate.

-

Collect the solid by vacuum filtration and wash with petroleum ether. The product can be recrystallized from an ethanol/water mixture.

Part B: Nitration of N-acetyl-4-ethylaniline

-

In a flask equipped with a dropping funnel and a thermometer, dissolve N-acetyl-4-ethylaniline in glacial acetic acid and concentrated sulfuric acid.

-

Cool the mixture in an ice/salt bath to 0-2 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition, stir the mixture for a specified time before pouring it onto ice water to precipitate the product, 2-nitro-N-acetyl-4-ethylaniline.

-

Collect the solid by filtration.

Part C: Hydrolysis of 2-Nitro-N-acetyl-4-ethylaniline

-

To a solution of potassium hydroxide in aqueous ethanol, add the 2-nitro-N-acetyl-4-ethylaniline in portions.

-

Reflux the mixture for 1 hour.

-

Cool the reaction and add water to precipitate the product, 4-ethyl-2-nitroaniline, as dark red needles.

-

Collect the product by filtration. A detailed procedure for a similar synthesis of 4-ethyl-2-nitroaniline can be found in PrepChem.[12]

Protocol 2: Reduction of 4-Ethyl-2-nitroaniline to this compound

Below are three common methods for the reduction of the nitro group.

Method A: Catalytic Hydrogenation Catalytic hydrogenation is a clean and efficient method.[1]

-

Dissolve 4-ethyl-2-nitroaniline in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel.

-

Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir at room temperature until the hydrogen uptake ceases.[15]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

Method B: Reduction with Iron in Acidic Medium This is a classic and cost-effective method.[14][16]

-

In a flask, suspend iron powder in a mixture of ethanol and water (or acetic acid).

-

Add ammonium chloride as a catalyst if using water.

-

Heat the mixture to reflux and add a solution of 4-ethyl-2-nitroaniline in ethanol dropwise.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

While hot, filter the reaction mixture to remove iron oxides.

-

Concentrate the filtrate and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to yield the product.

Method C: Reduction with Tin(II) Chloride Tin(II) chloride is a mild reducing agent suitable for substrates with other reducible functional groups.[2][3]

-

Dissolve 4-ethyl-2-nitroaniline in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Stir the mixture at an elevated temperature (e.g., 50 °C) or reflux until the reaction is complete.

-

After cooling, carefully add a basic solution (e.g., saturated sodium bicarbonate or sodium hydroxide) to neutralize the acid and precipitate tin salts.

-

Filter the mixture through Celite.

-

Extract the filtrate with an organic solvent, dry the organic layer, and evaporate the solvent.

Purification and Characterization

Crude this compound is often obtained as an oil or a low-melting solid and is susceptible to oxidation, indicated by a darkening in color.[8] Purification can be achieved by:

-

Crystallization: From a suitable solvent system, if the product is a solid.

-

Column Chromatography: Using silica gel or alumina, though care must be taken to avoid prolonged exposure to air.

-

Distillation: Under reduced pressure for liquid products.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group (a triplet and a quartet), and the amine protons. The ¹³C NMR would show the expected number of signals for the aromatic and aliphatic carbons.[4][17][18][19]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared Spectroscopy (IR): To identify the N-H stretching vibrations of the primary amine groups.

Safety Considerations

-

Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Use of an ice bath and slow addition of reagents is crucial.

-

Concentrated acids (nitric and sulfuric) are corrosive and should be handled with appropriate personal protective equipment (PPE).

-

Hydrogenation involves flammable hydrogen gas under pressure and should only be performed in a properly equipped and ventilated area.

-

Aromatic amines can be toxic and should be handled with care.

Conclusion

The synthesis of this compound is most reliably achieved via a four-step sequence starting from 4-ethylaniline. This route offers excellent control over regioselectivity. The final reduction of 4-ethyl-2-nitroaniline can be accomplished by several methods, with catalytic hydrogenation being a clean and efficient option, while reduction with iron is a more economical choice for large-scale synthesis. Careful control of reaction conditions and appropriate purification techniques are essential to obtain a high-purity product suitable for downstream applications in research and development.

References

-

PrepChem. Synthesis of 4-ethyl-2-nitroaniline. [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.5. Synthesis of 2-Nitro-4-methylaniline. [Link]

-

Quora. Why is ethylbenzene more easily nitrated than benzene? (2019-01-11). [Link]

-

Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]

-

Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. [Link]

-

Semantic Scholar. Study on the Synthesis of 2-Nitro-4-methylaniline in Solvent. [Link]

-

Shroff S. R. Rotary Institute of Chemical Technology. Amination by Reduction. [Link]

- Google Patents. Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene.

-

Chemguide. Nitration of benzene and methylbenzene. [Link]

- Google Patents. Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene.

-

Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. (2015-07-16). [Link]

-

Stenutz. 1-ethyl-2,4-dinitrobenzene. [Link]

- Google Patents. Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene.

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Sciencemadness Discussion Board. Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. (2009-03-03). [Link]

-

PubChem. 4-Ethyl-2-nitroaniline. [Link]

-

ResearchGate. Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. (2025-08-10). [Link]

-

YouTube. Hydrolysis: Preparation of 4-Nitroaniline. (2020-10-14). [Link]

- Google Patents. Preparation method of 2-methyl-4-nitrophenylamine.

-

YouTube. Synthesis of 1,2-dinitrobenzene. (2021-04-20). [Link]

-

PubChem. 4-Ethoxy-1,2-dinitrobenzene. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. 1124-38-5|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof - Google Patents [patents.google.com]

- 14. srict.in [srict.in]

- 15. N-Ethylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 16. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. Ethylbenzene(100-41-4) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of Amino Groups in 4-Ethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylbenzene-1,2-diamine, an ortho-substituted aromatic diamine, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds and polymers. The presence of two amino groups on the benzene ring, influenced by the electronic and steric effects of the adjacent ethyl group, imparts a nuanced reactivity profile that is crucial for synthetic chemists to understand and control. This guide provides a comprehensive exploration of the reactivity of the amino groups in this compound, delving into the electronic and steric factors governing their behavior, their differential reactivity in key synthetic transformations, and detailed protocols for the synthesis of important chemical entities such as benzimidazoles and quinoxalines. By offering a blend of theoretical principles and practical, field-proven methodologies, this document aims to equip researchers with the knowledge to effectively utilize this versatile diamine in their synthetic endeavors.

Introduction: The Molecular Architecture and Electronic Landscape

This compound, also known as 4-ethyl-ortho-phenylenediamine, possesses a unique molecular architecture that dictates the reactivity of its constituent amino groups. The two primary amino groups are situated ortho to each other on a benzene ring, with an ethyl group positioned para to one amino group and meta to the other. This arrangement creates an asymmetric electronic and steric environment, leading to differential reactivity of the two amino functionalities.

Electronic Effects:

The ethyl group, being an alkyl substituent, is an electron-donating group (EDG) through an inductive effect (+I).[1] This effect increases the electron density of the aromatic ring, making it more nucleophilic and generally more reactive towards electrophiles.[1] The electron-donating nature of the ethyl group particularly enhances the electron density at the ortho and para positions relative to it. Consequently, the amino group at position 2 (para to the ethyl group) is expected to be more electron-rich and thus more nucleophilic than the amino group at position 1 (meta to the ethyl group). This difference in nucleophilicity is a key determinant of regioselectivity in many reactions.

Steric Effects:

The ethyl group also exerts a steric influence on the adjacent amino group at position 1. While not as bulky as a tert-butyl group, the ethyl group can still hinder the approach of large reagents to the ortho-amino group. This steric hindrance can play a significant role in directing the outcome of reactions, particularly those involving bulky electrophiles or catalysts.

Differential Reactivity of the Amino Groups

The interplay of electronic and steric effects results in a discernible difference in the reactivity of the two amino groups in this compound. This differential reactivity is a valuable tool for synthetic chemists, allowing for the regioselective synthesis of a wide range of compounds.

Acylation and Alkylation Reactions

In acylation and alkylation reactions, the more nucleophilic amino group at position 2 is generally expected to react preferentially, especially under kinetically controlled conditions. However, the outcome can be influenced by the nature of the acylating or alkylating agent and the reaction conditions. For instance, the use of a bulky acylating agent may favor reaction at the less sterically hindered amino group at position 1.

Reductive amination is a highly selective and efficient method for N-alkylation that can offer excellent control over the degree of alkylation.[2] This method involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.[2]

Cyclization Reactions: A Gateway to Heterocycles

This compound is a cornerstone in the synthesis of various nitrogen-containing heterocycles, most notably benzimidazoles and quinoxalines.[3] The ortho-disposition of the amino groups facilitates cyclization reactions with bifunctional electrophiles.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them important scaffolds in pharmaceutical chemistry.[4] The most common route to benzimidazoles involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative, or an aldehyde.[4][5]

The reaction of this compound with an aldehyde typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole ring system. The ethyl group at the 4-position of the diamine will be at the 6-position of the resulting benzimidazole.

Experimental Protocol: One-Pot Synthesis of 6-Ethyl-2-substituted-1H-benzimidazoles

This protocol describes a general one-pot procedure for the synthesis of 2-substituted benzimidazoles from this compound and various aldehydes.

Materials:

-

This compound

-

Substituted aldehyde (e.g., anisaldehyde)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Ice-cold water

Procedure:

-

To a mixture of this compound (1.0 eq) and the desired aldehyde (1.0 eq) in ethanol, add a catalytic amount of ammonium chloride (e.g., 30 mol%).

-

Stir the resulting mixture at 80-90°C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol to afford the pure 6-ethyl-2-substituted-1H-benzimidazole.

Data Presentation:

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Anisaldehyde | 6-Ethyl-2-(4-methoxyphenyl)-1H-benzoimidazole | Good to moderate |

| 2 | Benzaldehyde | 6-Ethyl-2-phenyl-1H-benzoimidazole | Good to moderate |

| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-ethyl-1H-benzoimidazole | Good to moderate |

Yields are typically in the moderate to good range, as indicated in similar syntheses.

Reaction Workflow:

Caption: Workflow for the synthesis of 6-ethyl-2-substituted-1H-benzimidazoles.

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological and pharmacological properties.[6] They are also utilized as building blocks for organic semiconductors and electroluminescent materials.[7] The most direct and common method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6][7]

The reaction of this compound with a 1,2-dicarbonyl compound, such as benzil, proceeds via a cyclocondensation reaction to afford the corresponding 6-ethyl-2,3-disubstituted quinoxaline.

Experimental Protocol: Synthesis of 6-Ethyl-2,3-diphenylquinoxaline

This protocol outlines the synthesis of 6-ethyl-2,3-diphenylquinoxaline from this compound and benzil.

Materials:

-

This compound

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Ethanol/Water mixture (e.g., 3:1 v/v)

-

Ammonium heptamolybdate tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O] (optional catalyst)

Procedure:

-

To a solution of benzil (1.0 eq) in an ethanol/water mixture, add this compound (1.0 eq).

-

A catalytic amount of ammonium heptamolybdate tetrahydrate can be added to accelerate the reaction.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction is often rapid.

-

The product typically precipitates out of the solution upon formation.

-

Filter the solid product, wash with cold ethanol, and dry to obtain pure 6-ethyl-2,3-diphenylquinoxaline.

Data Presentation:

| Entry | 1,2-Dicarbonyl Compound | Product | Yield (%) |

| 1 | Benzil | 6-Ethyl-2,3-diphenylquinoxaline | Good to excellent |

| 2 | 2,3-Butanedione | 6-Ethyl-2,3-dimethylquinoxaline | Good to excellent |

| 3 | Glyoxal | 6-Ethylquinoxaline | Good to excellent |

Yields for this type of condensation are generally high.

Reaction Mechanism:

Caption: Mechanism for the synthesis of 6-ethyl-substituted quinoxalines.

Polymerization Reactions

Beyond the synthesis of small molecules, this compound can serve as a monomer in condensation polymerization reactions.[8] The two amino groups can react with difunctional monomers, such as dicarboxylic acids or their derivatives, to form polyamides.[8] The resulting polymers may possess unique properties due to the presence of the ethyl group and the specific arrangement of the diamine in the polymer backbone.

The formation of these polymers typically involves a step-growth polymerization mechanism, where the monomers react in a stepwise fashion to form dimers, trimers, and eventually long polymer chains.[9]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. The differential reactivity of its two amino groups, governed by the electronic and steric effects of the ethyl substituent, allows for the regioselective synthesis of a wide array of heterocyclic compounds and polymers. A thorough understanding of these reactivity principles, coupled with the application of robust synthetic protocols, enables researchers to harness the full potential of this important building block in the development of new pharmaceuticals, materials, and other valuable chemical entities.

References

- Benchchem. (n.d.). Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine.

- Gawinecki, R., Kolehmainen, E., & Zakrzewska, A. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62.

- Hu, Z.-Y., Du, D., Tang, W.-F., & Lu, T. (2014). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of Heterocyclic Chemistry, 51(S1), E1-E4.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Kathirvelan, C., & Shrivastav, A. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 52B(1), 140-143.

- Zare, A., Hassaninejad, A., & Moosavi-Zare, A. R. (2012). Synthesis of quinoxaline derivatives via condensation of aryl-1,2-diamines with 1,2-diketones using (NH4)6Mo7O24.4H2O as an efficient and reusable catalyst. Scientia Iranica, 19(3), 568-572.

- Patel, H., & Patel, K. (2018). Synthesis and Characterization of Quinoxalines & Their Antimicrobial Study. International Journal of Research and Analytical Reviews, 5(4), 1-6.

- Gawinecki, R., Kolehmainen, E., & Zakrzewska, A. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62.

- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.

- Benchchem. (n.d.). Physical and chemical properties of 4-Bromo-N1-ethylbenzene-1,2-diamine.

- Davies, H. M. L., & Du Bois, J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 143(25), 9419-9424.

- Gawinecki, R., Kolehmainen, E., & Zakrzewska, A. (2005). 13C-NMR based evaluation of the electronic and steric interactions in aromatic amines. ResearchGate.

- Purdue University Department of Chemistry. (n.d.). Polymerization Reactions.

- He, D., et al. (2011). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

- Sharma, D., et al. (2023).

- ResearchGate. (n.d.). Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids.

- Chu, W., et al. (2020). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 44(35), 14490-14495.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- University of Calgary. (n.d.). Ch12: Substituent Effects.

- Journal of the Chemical Society, Chemical Communications. (1983). New route to nucleophilically substituted o-phenylenediamines. (12), 666-667.

- BLD Pharm. (n.d.). This compound.

- OIV. (n.d.). Method for the determination of α-dicarbonyl compounds of wine by HPLC after derivatization by 1,2-diaminobenzene.

- Kinoshita, T., et al. (2024). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Journal of the American Chemical Society.

- Chemistry LibreTexts. (2023). Polymers and Polymerization Reactions.

- Chandrasekhar, S., et al. (2007). Regioselective addition of 1,3-dicarbonyl dianion to N-sulfonyl aldimines. Tetrahedron, 63(36), 8871-8876.

- ScienceDirect. (2003). Synthesis of disubstituted amine-functionalized diene-based polymers. Polymer, 44(18), 5195-5201.

- RSC Publishing. (2020). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 10(52), 31253-31260.

- ChemicalBook. (n.d.). N-Ethylbenzene-1,2-diamine synthesis.

- National Institutes of Health. (n.d.). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines.

- National Center for Biotechnology Information. (2021). I2-Catalyzed Carbonylation of α-Methylene Ketones to Synthesize 1,2-Diaryl Diketones and Antiviral Quinoxalines in One Pot. ACS Omega, 6(41), 27284-27293.

- National Center for Biotechnology Information. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.

- MDPI. (2020). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 25(21), 5087.

- chemhume.co.uk. (n.d.). 3.12 Polymers.

- ResearchGate. (2008). Reactions of 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde with ethane-1,2-diamine, trans-cyclohexane-1,2-diamine, and N-(2-aminoethyl)ethane-1,2-diamine.

- Advanced ChemBlocks. (n.d.). 4-(2-(pyrrolidin-1-yl)ethyl)benzene-1,2-diamine.

- ResearchGate. (2008). Synthesis of diimines from 1, 2-dicarbonyl compounds by direct catalyzed condensation.

- PubChem. (n.d.). 4-Ethylbenzene-1,2-dicarboxylic acid.

- National Institutes of Health. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines.

- chemhume.co.uk. (n.d.). Chapter 2: General Methods for preparing Polymers.

- PubMed. (1972). [Research on ortho-diacetylbenzene, a reagent of the amino groups. II. Study of the reaction with primary amines. 3. Influence of molecular structure of the amino compound. IV. Discussion on the reactional mechanism]. Annales Pharmaceutiques Francaises, 30(1), 55-64.

- Google Patents. (n.d.). Akylation of benzene and ethylbenzene manufactured from ethylene.

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. article.sapub.org [article.sapub.org]

- 7. asianpubs.org [asianpubs.org]

- 8. chemhume.co.uk [chemhume.co.uk]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

A Technical Guide to the Solubility of 4-Ethylbenzene-1,2-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract